molecular formula C18H18N4O2S2 B11553906 2,2'-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] CAS No. 5783-90-4

2,2'-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]

Cat. No.: B11553906
CAS No.: 5783-90-4
M. Wt: 386.5 g/mol
InChI Key: VTQMEDPSMBURKN-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a disulfide linkage, which is a key structural element that can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] typically involves the formation of the disulfide bond between two pyridine derivatives. One common method is the oxidative coupling of thiol precursors under controlled conditions. The reaction can be carried out using oxidizing agents such as iodine or hydrogen peroxide in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The pyridine rings can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Sodium borohydride, dithiothreitol.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,2’-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] involves its interaction with molecular targets through its disulfide bond and pyridine rings. The disulfide bond can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyridine rings can participate in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Disulfanediylbis(4-methylaniline): Similar disulfide linkage but different substituents on the aromatic rings.

    2,2’-Disulfanediylbis(4-methoxyaniline): Similar structure with methoxy groups on the aromatic rings.

Uniqueness

2,2’-Disulfanediylbis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] is unique due to its specific combination of methoxymethyl and methyl groups on the pyridine rings, along with the carbonitrile functionality. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5783-90-4

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

2-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]disulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C18H18N4O2S2/c1-11-5-13(9-23-3)15(7-19)17(21-11)25-26-18-16(8-20)14(10-24-4)6-12(2)22-18/h5-6H,9-10H2,1-4H3

InChI Key

VTQMEDPSMBURKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SSC2=NC(=CC(=C2C#N)COC)C)C#N)COC

Origin of Product

United States

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